molecular formula C21H26N4O B5905457 N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide

N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide

Cat. No. B5905457
M. Wt: 350.5 g/mol
InChI Key: YDNBEKFDOLUYFB-UXBLZVDNSA-N
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Description

N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide, also known as Compound A, is a novel small molecule that has been identified as a potential therapeutic agent for a variety of diseases. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A involves the inhibition of several key signaling pathways, including the NF-κB pathway, the PI3K/Akt/mTOR pathway, and the MAPK pathway. By inhibiting these pathways, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A is its broad range of potential therapeutic applications. However, one of the limitations of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A. One potential direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease and metabolic disorders. Another potential direction is to investigate the potential of combination therapies involving N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A and other small molecules or drugs. Finally, further research is needed to optimize the synthesis method of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A and improve its solubility for use in lab experiments.

Synthesis Methods

The synthesis of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A involves a multi-step process that includes the reaction of pyrimidine-2-amine with 4-chloro-1-piperidinecarboxylic acid, followed by the reaction of the resulting intermediate with N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-piperidinamine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to improve cognitive function and reduce neuroinflammation.

properties

IUPAC Name

N-ethyl-N-[(E)-3-phenylprop-2-enyl]-1-pyrimidin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-2-24(15-6-10-18-8-4-3-5-9-18)20(26)19-11-16-25(17-12-19)21-22-13-7-14-23-21/h3-10,13-14,19H,2,11-12,15-17H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNBEKFDOLUYFB-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC=CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C/C=C/C1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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